

Review of 4-Ethynyltoluene in organic synthesis literature

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An In-depth Technical Guide to 4-Ethynyltoluene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyltoluene, also known as 4-methylphenylacetylene, is a versatile terminal alkyne that serves as a crucial building block in modern organic synthesis. Its rigid structure and reactive ethynyl group make it an ideal participant in a variety of powerful coupling reactions. This technical guide provides a comprehensive review of the applications of **4-ethynyltoluene**, with a focus on its role in Sonogashira cross-coupling, azide-alkyne "click" cycloaddition, and the synthesis of advanced polymers and materials. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate its use in research and development.

Physicochemical Properties of 4-Ethynyltoluene

4-Ethynyltoluene is a clear, pale yellow liquid at room temperature.[1][2] It is characterized by the presence of a terminal alkyne group attached to a toluene moiety, which dictates its chemical reactivity.[2] It is insoluble in water but soluble in many organic solvents.[2][3]



Property	Value	Reference	
CAS Number	766-97-2	[1][2][3][4][5][6][7][8]	
Molecular Formula	С ₉ Н ₈	[3][4][5][9]	
Molecular Weight	116.16 g/mol	[2][4][5]	
Appearance	Clear pale yellow liquid	[1][2]	
Boiling Point	168-170 °C	[1][2][7]	
Density	0.916 g/mL at 25 °C	[1][2][7]	
Refractive Index (n ²⁰ /D)	1.547	[1][2][7]	
Water Solubility	Insoluble	[1][2][3][7]	
Storage Conditions	2-8°C, Sealed in dry	[2][3]	

Synthesis of 4-Ethynyltoluene

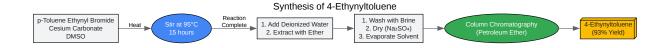
A common laboratory-scale synthesis of **4-ethynyltoluene** involves the dehalogenation of a suitable precursor. One documented method provides a high yield of the final product.[3]

Experimental Protocol: Preparation from p-Toluene Ethynyl Bromide[3]

- Reaction Setup: To a 60 mL sealed tube reactor, add p-toluene ethynyl bromide (98 mg, 0.5 mmol), cesium carbonate (163 mg, 0.5 mmol), and dimethyl sulfoxide (5 mL).
- Reaction: Stir the mixture at 95 °C for 15 hours.
- Work-up: After the reaction is complete, add deionized water to the system and extract the product with diethyl ether.
- Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.



Final Purification: Purify the crude product by column chromatography using petroleum ether
as the eluent to yield 4-ethynyltoluene as a colorless liquid (54 mg, 93% yield).



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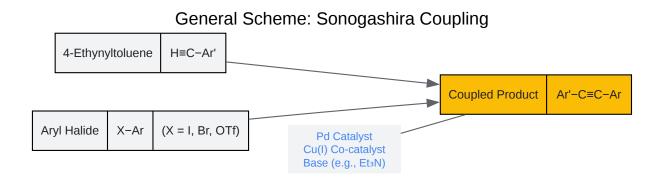
Caption: Workflow for the synthesis of **4-ethynyltoluene**.

Key Applications in Organic Synthesis

The terminal alkyne functionality of **4-ethynyltoluene** makes it a valuable partner in several cornerstone reactions of modern organic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10] [11][12] This reaction is widely used in the synthesis of complex molecules, natural products, and organic materials due to its mild conditions and high functional group tolerance.[11][13]



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Caption: General reaction scheme for Sonogashira coupling.



Quantitative Data for Sonogashira Coupling

Aryl Halide	Alkyne	Catalyst System	Base	Solvent	Тетр.	Yield (%)	Referen ce
lodobenz ene	4- Ethynylto luene	Pd/Cu Janus Catalyst	Et₃N	H₂O	RT	96	[10]
2,6,9,10- Tetrabro moanthra cene	4- Ethynylto luene	Pd(CH₃C N)₂Cl₂ / cataCXiu m A	Cs ₂ CO ₃	2-MeTHF	RT	85	[14]

Experimental Protocol: Sonogashira Coupling of Iodobenzene and 4-Ethynyltoluene[10]

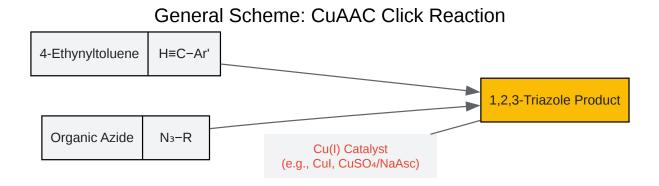
- Reactants: In a reaction vessel, combine iodobenzene (1 mmol), **4-ethynyltoluene** (1 mmol), a magnetic Janus-type catalyst containing 1.2 wt.% Pd (30 mg), and H₂O (5 mL).
- Base: Add triethylamine (Et₃N, 3 mmol) to the mixture.
- Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- Catalyst Removal: Upon completion, separate the magnetic catalyst using an external magnet.
- Work-up and Purification: Isolate the product through standard extraction and purification procedures to yield 1-phenyl-2-(p-tolyl)acetylene. The reported yield for this transformation is 96%.[10]

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K.B. Sharpless, "click chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[15][16] The premier click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a



stable 1,4-disubstituted 1,2,3-triazole ring.[15][17][18] **4-Ethynyltoluene** is an excellent alkyne component for this transformation, enabling its conjugation to molecules bearing an azide group.



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Caption: General reaction scheme for CuAAC click chemistry.

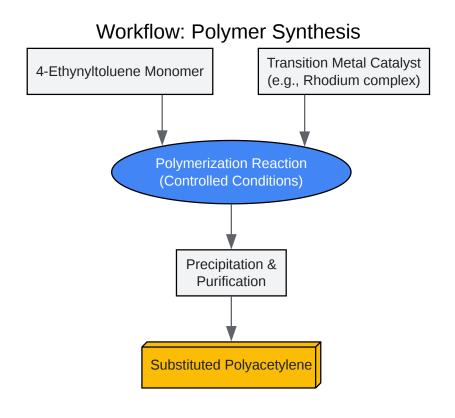
Experimental Protocol: General Procedure for CuAAC Reaction[19]

- Reactants: In a vial, dissolve the organic azide (1.0 equiv) and **4-ethynyltoluene** (1.0-1.2 equiv) in a suitable solvent (e.g., a t-BuOH/H₂O mixture).
- Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst. This can be done by adding a solution of sodium ascorbate (0.2-0.3 equiv) to a solution of copper(II) sulfate pentahydrate (0.1 equiv).
- Reaction: Add the freshly prepared catalyst solution to the mixture of the azide and alkyne. Stir the reaction at room temperature. The reaction is often complete within 1-24 hours.
- Work-up: Upon completion, the triazole product can often be isolated by simple filtration if it
 precipitates, or by extraction with an organic solvent (e.g., ethyl acetate), followed by
 washing, drying, and solvent evaporation. Chromatographic purification is often not required.
 [16][19]

Polymer and Materials Science



4-Ethynyltoluene serves as a monomer in the synthesis of substituted polyacetylenes. These polymers are of significant interest in materials science due to their potential applications in electronics and photonics.[20] Rhodium-catalyzed polymerizations, in particular, allow for the creation of well-defined polymers with controlled molecular weights and stereochemistry.[20] Furthermore, **4-ethynyltoluene** is used as an intermediate in the synthesis of liquid crystals and other advanced organic materials.[1][2]



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Caption: General workflow for synthesizing polymers from **4-ethynyltoluene**.

Building Block in Drug Discovery

The structural rigidity and synthetic accessibility of **4-ethynyltoluene** make it an important building block in medicinal chemistry and drug discovery.[3][21] The alkyne group can be used as a synthetic handle for elaboration into more complex structures or as a key pharmacophoric element. Cross-coupling reactions involving **4-ethynyltoluene** are frequently employed to rapidly build libraries of compounds for structure-activity relationship (SAR) studies.[22]

Safety and Handling



4-Ethynyltoluene is a flammable liquid and an irritant to the eyes, respiratory system, and skin.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Keep away from sources of ignition.[3]

Conclusion

4-Ethynyltoluene is a cornerstone reagent in organic synthesis, valued for its reliability and versatility. Its participation in robust and efficient reactions like the Sonogashira coupling and CuAAC click chemistry has cemented its role in the synthesis of pharmaceuticals, functional polymers, and liquid crystals. The detailed protocols and data provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic building block in their own discovery and development efforts.

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